A-Technical-Guide-to-4-7-Dibromo-2-dodecylisoindoline-1-3-dione
A-Technical-Guide-to-4-7-Dibromo-2-dodecylisoindoline-1-3-dione
An In-Depth Review of its Molecular Structure, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals.
Executive Summary: 4,7-Dibromo-2-dodecylisoindoline-1,3-dione is a halogenated N-alkylated phthalimide derivative of significant interest in materials science and medicinal chemistry. Its molecular architecture, characterized by a planar isoindoline-1,3-dione core, two bromine substituents, and a long alkyl chain, imparts unique properties that make it a valuable building block for organic semiconductors and a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of its structural features, validated synthesis protocols, and key applications, offering field-proven insights for professionals in research and development.
Molecular Structure and Characterization
4,7-Dibromo-2-dodecylisoindoline-1,3-dione is a molecule with the chemical formula C20H27Br2NO2 and a molecular weight of approximately 473.24 g/mol .[1] The core of the molecule is an isoindoline-1,3-dione, a bicyclic aromatic structure containing a five-membered pyrrole ring fused to a benzene ring. This planar core is substituted with two bromine atoms at the 4 and 7 positions of the benzene ring. A dodecyl (C12H25) alkyl chain is attached to the nitrogen atom of the pyrrole ring.
Key Structural Features:
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Isoindoline-1,3-dione Core: This rigid, planar, and electron-deficient aromatic system is a common scaffold in various functional materials and biologically active compounds.[2]
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Bromine Substituents: The two bromine atoms significantly influence the electronic properties of the aromatic core. They are electron-withdrawing, which can enhance the electron-accepting capabilities of the molecule, a desirable trait for applications in organic electronics.[3] Furthermore, these bromine atoms serve as reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.[4][5]
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Dodecyl Chain: The long, flexible alkyl chain imparts solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. It also influences the solid-state packing of the molecules, which in turn affects the charge transport properties of the material.
Spectroscopic Characterization
The precise molecular structure of 4,7-Dibromo-2-dodecylisoindoline-1,3-dione is confirmed through various spectroscopic techniques. While a specific complete dataset for this exact molecule is not publicly available in the search results, the expected spectral data can be inferred from similar structures.[6][7]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Signals in the aromatic region (around 7-8 ppm) corresponding to the two protons on the benzene ring. Multiple signals in the aliphatic region (0.8-4.0 ppm) corresponding to the protons of the dodecyl chain. | Confirms the presence and connectivity of the aromatic and alkyl components. |
| ¹³C NMR | Resonances for the carbonyl carbons (around 160-170 ppm). Signals for the aromatic carbons, including those bonded to bromine (which would be shifted). A series of peaks for the carbons of the dodecyl chain. | Provides a carbon map of the molecule, confirming the carbon skeleton. |
| IR Spectroscopy | Strong absorption bands characteristic of the carbonyl (C=O) groups of the imide function (around 1700-1760 cm⁻¹). Bands corresponding to C-N stretching and C-Br stretching. | Identifies the key functional groups present in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (approx. 473.24 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms. | Confirms the molecular weight and elemental composition. |
Synthesis and Purification
The synthesis of 4,7-Dibromo-2-dodecylisoindoline-1,3-dione is typically achieved through a two-step process involving the synthesis of the 4,7-dibromophthalic anhydride intermediate followed by an N-alkylation reaction.
Synthetic Pathway
The general synthetic approach involves the reaction of 4,7-dibromophthalic anhydride with dodecylamine. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbons of the anhydride, leading to the formation of the imide ring.
Caption: Synthetic workflow for 4,7-Dibromo-2-dodecylisoindoline-1,3-dione.
Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of 4,7-Dibromo-2-dodecylisoindoline-1,3-dione.
Step 1: Reaction Setup
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dibromophthalic anhydride (1 equivalent).
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Add a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF). The choice of solvent is critical; acetic acid can also act as a catalyst, while DMF offers good solubility for the reactants.[8]
Step 2: Addition of Amine
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Slowly add dodecylamine (1 equivalent) to the stirred suspension. The reaction is often exothermic, so controlled addition is important.
Step 3: Reaction Conditions
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Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for several hours (e.g., 4-12 hours) until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
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After the reaction is complete, allow the mixture to cool to room temperature.
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If the product precipitates upon cooling, it can be collected by filtration. If not, the product can be precipitated by pouring the reaction mixture into cold water.
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Wash the collected solid with water and then a suitable organic solvent (e.g., ethanol or methanol) to remove impurities.
Step 5: Purification
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.
Self-Validating System and Causality
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Why reflux? The imidation reaction requires elevated temperatures to overcome the activation energy for the ring-closing step. Refluxing ensures a constant, controlled temperature.
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Why dodecylamine? This specific amine provides the desired N-dodecyl substituent. The general principle of N-alkylation can be applied with various primary amines to tune the properties of the final molecule.[9]
-
Why purification is crucial? For applications in organic electronics, high purity is paramount as impurities can act as charge traps, degrading device performance. Recrystallization and chromatography are effective methods for removing unreacted starting materials and by-products.
Applications in Research and Development
The unique molecular structure of 4,7-Dibromo-2-dodecylisoindoline-1,3-dione makes it a versatile building block in several areas of research and development.
Organic Electronics
This compound is primarily utilized in the field of organic electronics.[3] Its structure allows it to function as a key building block for:
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Organic Photovoltaics (OPVs): The electron-deficient isoindoline-1,3-dione core makes it suitable as an electron-acceptor component in donor-acceptor type organic solar cells. The bromine atoms can be used to further extend the conjugation of the molecule through cross-coupling reactions, enabling the tuning of its optical and electronic properties.
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Organic Field-Effect Transistors (OFETs): As a component of organic semiconductors, it can contribute to improving charge carrier mobility. The long alkyl chain helps in achieving the ordered molecular packing necessary for efficient charge transport.
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Organic Light-Emitting Diodes (OLEDs): It can be used in the synthesis of materials for various layers in OLEDs, potentially enhancing their efficiency and stability.
Caption: Key application areas for 4,7-Dibromo-2-dodecylisoindoline-1,3-dione.
Medicinal Chemistry
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, found in a number of therapeutic agents.[2] For instance, thalidomide and its analogs, which feature a similar core structure, have immunomodulatory and anti-cancer properties.[2] The N-substituted isoindoline-1,3-dione derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2] The 4,7-dibromo-2-dodecylisoindoline-1,3-dione molecule can serve as a starting point for the synthesis of new drug candidates, where the bromine atoms can be replaced with other functional groups to modulate biological activity.
Conclusion
4,7-Dibromo-2-dodecylisoindoline-1,3-dione is a molecule of significant synthetic utility and functional importance. Its well-defined molecular structure, featuring a combination of a rigid aromatic core, reactive bromine substituents, and a solubilizing alkyl chain, makes it an attractive building block for the development of advanced materials for organic electronics and as a scaffold in medicinal chemistry. The synthesis protocols are well-established, allowing for its preparation in high purity, which is essential for its intended applications. As research in organic electronics and drug discovery continues to advance, the demand for versatile and tunable molecular components like 4,7-Dibromo-2-dodecylisoindoline-1,3-dione is expected to grow.
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